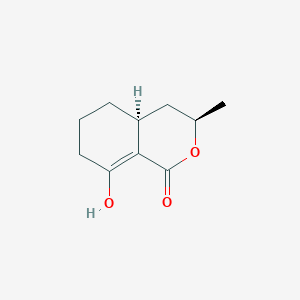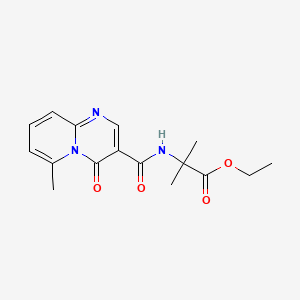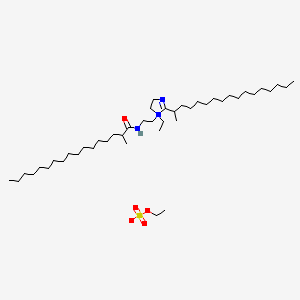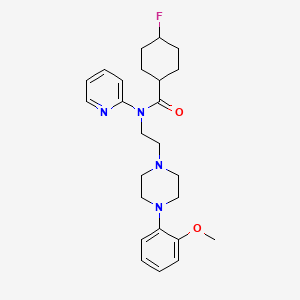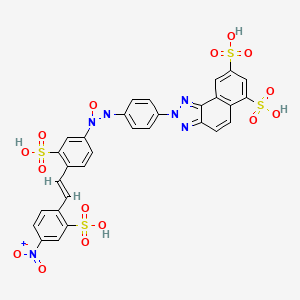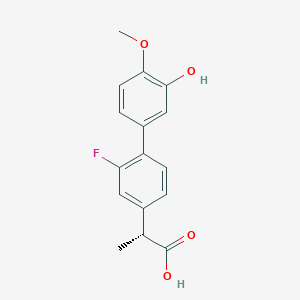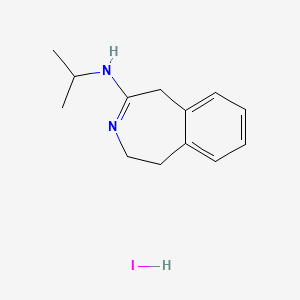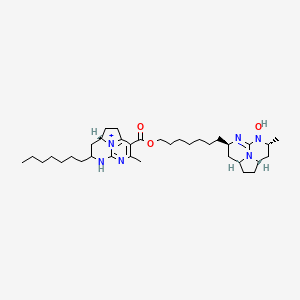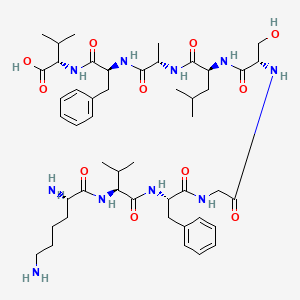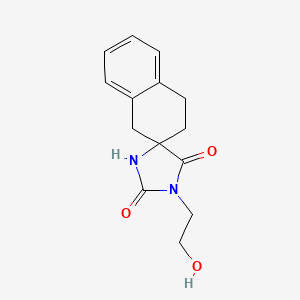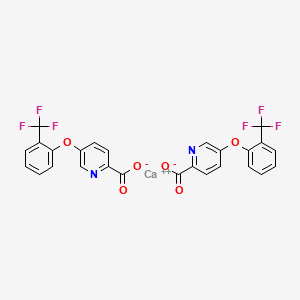
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of trifluoromethyl groups and a picolinic acid moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt typically involves the reaction of 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid with a calcium salt. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process may be facilitated by heating or stirring to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The picolinic acid moiety can chelate metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Trifluoromethylbenzoic acid
- 4-Trifluoromethylbenzoic acid
- alpha,alpha,alpha-Trifluoro-o-toluidine hydrochloride
Uniqueness
Compared to similar compounds, 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt exhibits unique properties due to the combination of trifluoromethyl groups and picolinic acid. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound in various research fields.
Properties
CAS No. |
89816-16-0 |
|---|---|
Molecular Formula |
C26H14CaF6N2O6 |
Molecular Weight |
604.5 g/mol |
IUPAC Name |
calcium;5-[2-(trifluoromethyl)phenoxy]pyridine-2-carboxylate |
InChI |
InChI=1S/2C13H8F3NO3.Ca/c2*14-13(15,16)9-3-1-2-4-11(9)20-8-5-6-10(12(18)19)17-7-8;/h2*1-7H,(H,18,19);/q;;+2/p-2 |
InChI Key |
UZZZECCWHIJPPX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=CN=C(C=C2)C(=O)[O-].C1=CC=C(C(=C1)C(F)(F)F)OC2=CN=C(C=C2)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


